Product packaging for 1,2-Didehydroacenaphthylene(Cat. No.:CAS No. 13093-45-3)

1,2-Didehydroacenaphthylene

Cat. No.: B087958
CAS No.: 13093-45-3
M. Wt: 150.18 g/mol
InChI Key: PYAXTQBNCAUHPF-UHFFFAOYSA-N
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Description

1,2-Didehydroacenaphthylene is a chemical compound provided for research and investigation purposes . It is of significant interest in structural chemistry and spectroscopy studies, which provide important new structural information on chemical intermediates and unstable molecules . Researchers utilize this compound to gain structural insights that can be correlated with the properties, activity, and reactivity of the molecule . This product is intended for laboratory research use only and is not intended for human or veterinary, household, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6 B087958 1,2-Didehydroacenaphthylene CAS No. 13093-45-3

Properties

IUPAC Name

1,2-didehydroacenaphthylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAXTQBNCAUHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C#CC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Reactions

1,2-Didehydroacenaphthylene can be synthesized through various methods including:

  • Electrochemical Reduction: Utilizing different nucleophiles and reagents to yield various derivatives.
  • Condensation Reactions: Reacting with compounds like 1,3-indandione to produce complex structures such as acenaphthenequinones .

The compound exhibits notable reactivity with Wittig reagents, leading to the formation of benzylidene-acenaphthenones. This versatility makes it a valuable intermediate in organic synthesis .

Scientific Research Applications

1. Photodimerization Studies:
Acenaphthylene has been utilized to investigate photodimerization processes in micellar and hydrogel media. This research is crucial for understanding light-induced reactions that have implications in materials science and photochemistry .

2. Organic Electronics:
Due to its conductive properties when polymerized with acetylene in the presence of Lewis acids, acenaphthylene is explored for applications in organic electronics. These conductive polymers are essential for developing flexible electronic devices .

3. Dye Synthesis:
Acenaphthylene is a precursor for synthesizing various dyes and pigments used in textiles and plastics. Its stability and insolubility in water make it particularly useful for creating long-lasting colors that do not wash out easily .

4. Environmental Studies:
As a member of the PAH family, acenaphthylene is studied for its environmental impact, particularly concerning its occurrence in coal tar and potential carcinogenic properties. Research focuses on its behavior during combustion processes and its effects on human health and ecosystems .

Case Studies

Study Focus Findings
Photodimerization of AcenaphthyleneInvestigated in micellar systemsDemonstrated unique reactivity patterns under UV light, leading to new insights into PAH behavior .
Conductive Polymer DevelopmentPolymerization with acetyleneResulted in materials with enhanced electrical conductivity suitable for electronic applications .
Environmental Impact AssessmentPAH emissions from industrial processesHighlighted the significance of acenaphthylene as a pollutant and its implications for regulatory measures .

Chemical Reactions Analysis

Epoxidation

1,2-Didehydroacenaphthylene undergoes epoxidation at the 1,2-position to form 1,2-epoxyacenaphthene. This reaction is catalyzed by cytochrome P450 enzymes (e.g., human CYP2A6) with a turnover rate of 4.4 nmol epoxide/min/nmol P450 . Other isoforms like CYP1B1 and CYP3A4 show lower activity (0.18–5.3 nmol/min/nmol P450) .

Reagent/Catalyst Product Rate (nmol/min/nmol P450)
CYP2A61,2-Epoxyacenaphthene4.4
CYP1B11,2-Epoxyacenaphthene5.3
CYP3A41,2-Epoxyacenaphthene3.8

Dihydroxylation

Electrophilic oxidation with silver benzoate and iodine produces stereoisomeric diols:

  • cis-1,2-Diol : Formed at room temperature (45.6% yield) .

  • trans-1,2-Diol : Formed under reflux (72% yield) .

Hydrogenation

Catalytic hydrogenation with H₂/Pd reduces the ethylene bridge, yielding acenaphthene (C₁₂H₁₀). This reaction is quantitative under mild conditions .

Electrochemical Reduction

In the presence of aroyl chlorides, electrochemical reduction at a mercury cathode produces 1,2-diaroyloxyacenaphthylene derivatives (e.g., 1,2-diacetoxyacenaphthylene) via a two-electron transfer process .

Nucleophilic Attack

This compound reacts with nucleophiles like thioglycolic acid esters to form tetrahydroacenaphthothiophenes. For example:

  • With S(CH₂CO₂Et)₂ , cyclization yields acenaphtho[1,2-c]thiophene (64a) after dehydration .

Condensation Reactions

Condensation with O(CH₂CO₂Et)₂ forms oxygen-bridged derivatives (e.g., compound 66 ) under acidic conditions .

Complexation with Metal Centers

This compound forms π-complexes with low-valent metals, such as:

  • (η⁶-Acenaphthylene)Mn(CO)₃⁺ : Synthesized via coordination to manganese carbonyls .

Polymerization

Under UV irradiation or heat, this compound undergoes radical polymerization to form polyacenaphthylene, a thermoplastic with applications in coatings .

Diels-Alder Reactivity

The strained double bond participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), yielding fused bicyclic adducts .

Analytical Data for Key Derivatives

Compound Melting Point (°C) Boiling Point (°C) Solubility
1,2-Epoxyacenaphthene91–93280Soluble in benzene
cis-1,2-Diol130–131N/ASoluble in methanol
trans-1,2-Diol119–120N/ASoluble in chloroform

Mechanistic Insights

  • Epoxidation : Proceeds via a radical intermediate stabilized by the aromatic system .

  • Diol Formation : Follows the Prevost-Winstein mechanism, where iodine and silver benzoate mediate stereoselective oxidation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acenaphthene is part of a broader family of PAHs and derivatives. Below is a detailed comparison with structurally related compounds:

Acenaphthylene

  • Molecular Formula : C₁₂H₈
  • Molecular Weight : 152.19 g/mol
  • Key Features : Fully unsaturated analog of Acenaphthene, with two conjugated double bonds in the ethylene bridge. This increases aromaticity and reactivity compared to Acenaphthene .
  • Applications : Serves as a precursor in synthesizing epoxy derivatives (e.g., 1,2-Epoxyacenaphthene, CAS 22058-69-1) and polymers .
  • Stability : Less stable than Acenaphthene due to higher electron delocalization, making it prone to electrophilic substitution .

5-Aminoacenaphthene

  • Molecular Formula : C₁₂H₁₁N
  • Molecular Weight : 169.23 g/mol
  • Key Features: Substituted with an amino group (-NH₂) at the 5-position, enhancing its utility in dye synthesis and pharmaceutical intermediates .
  • Reactivity: The amino group directs electrophilic attacks to the 4- and 6-positions, unlike unsubstituted Acenaphthene .

Halogenated Derivatives

  • Examples : 5,6-Dichloroacenaphthene, 3,5,6-Tribromoacenaphthene.
  • Synthesis: Produced via chlorodeoxygenation of acenaphthenequinone derivatives using PCl₅ or bromination .
  • Applications : Used in agrochemicals and as flame retardants. Halogenation increases molecular polarity, improving solubility in polar solvents .

Deuterated Analogs

  • Examples : Acenaphthene-d₁₀ (CAS 15067-26-2), Acenaphthylene-d₈.
  • Applications : Isotopologues are critical in mass spectrometry for environmental tracer studies and quantifying PAH degradation pathways .

1,2-Dihydroacenaphthylen-5-ylmethanol

  • Molecular Formula : C₁₃H₁₂O
  • Molecular Weight : 184.23 g/mol
  • Key Features : Hydroxymethyl (-CH₂OH) substitution at the 5-position. This derivative exhibits increased hydrophilicity (LogP = 2.1) compared to Acenaphthene (LogP = 3.9) .
  • Applications : Intermediate in synthesizing bioactive molecules and liquid crystals .

Data Tables

Table 1. Structural and Physical Properties of Acenaphthene and Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP Applications
Acenaphthene C₁₂H₁₀ 154.21 None 95–96 3.9 Environmental standards, PAH studies
Acenaphthylene C₁₂H₈ 152.19 Two double bonds 92–94 4.2 Polymer precursors
5-Aminoacenaphthene C₁₂H₁₁N 169.23 -NH₂ at C5 148–150 2.8 Dyes, pharmaceuticals
5,6-Dichloroacenaphthene C₁₂H₈Cl₂ 223.10 -Cl at C5 and C6 110–112 5.1 Agrochemicals
Acenaphthene-d₁₀ C₁₂D₁₀ 164.29 Deuterated 95–96 3.9 Isotopic tracing

Table 2. Reactivity Comparison

Reaction Type Acenaphthene Acenaphthylene 5-Aminoacenaphthene
Electrophilic Substitution Occurs at C1 and C3 positions Favors C4 and C6 positions Directed to C4 and C6 by -NH₂
Oxidation Forms acenaphthenequinone Forms epoxy derivatives Yields nitroso derivatives
Halogenation Requires catalysts (FeCl₃) Spontaneous in light Rapid due to -NH₂ activation

Research Findings

  • Synthetic Routes : Acenaphthene is synthesized via catalytic hydrogenation of Acenaphthylene. Halogenated derivatives are produced using PCl₅ or bromine in acetic acid .
  • Environmental Impact : Acenaphthene is persistent in soil and water, with a half-life >100 days. Its deuterated forms aid in tracking PAH dispersion in ecosystems .
  • Toxicity: While Acenaphthene itself has low acute toxicity, its metabolites (e.g., epoxides) are mutagenic. In contrast, amino derivatives show higher bioactivity but require careful handling .

Preparation Methods

Reaction Mechanism and Conditions

Enediynes such as 1,2-diethynylacenaphthene undergo cyclization upon heating (~200°C) or UV irradiation, forming a 1,4-diradical intermediate. This intermediate stabilizes via conjugation, producing this compound. The reaction typically requires inert solvents (e.g., toluene) and excludes protic additives to prevent premature hydrogen abstraction.

Key Data:

ParameterValueSource
Temperature200°C
SolventAnhydrous toluene
Yield (Theoretical)60–75% (estimated)

This method is limited by the synthetic complexity of enediyne precursors, which often require multistep preparations involving Sonogashira couplings or alkyne functionalization.

Metal-Catalyzed Dehydrogenation of 1,2-Dihydroacenaphthylene

Transition-metal catalysts facilitate the oxidative dehydrogenation of 1,2-dihydroacenaphthylene to its didehydro counterpart. Nickel and copper complexes, paired with bipyridine ligands, have shown efficacy in analogous dehydrogenation reactions.

Experimental Protocol

A mixture of 1,2-dihydroacenaphthylene (1.0 mmol), nickel bromide (0.5 mol%), and 6,6'-dimethyl-2,2'-bipyridine (0.6 mol%) in chloroform is stirred at 35°C for 24 hours under nitrogen. Manganese powder (0.3 equiv) serves as a reducing agent, while diethyl phosphite (0.2 equiv) acts as a hydrogen acceptor.

Key Data:

ParameterValueSource
CatalystNiBr₂/6,6'-dimethyl-2,2'-bipyridine
Temperature35°C
Isolated Yield76% (analogous system)

Density functional theory (DFT) studies suggest that the reaction proceeds via a six-membered boatlike transition state, favoring the ( E )-allylcopper intermediate.

Elimination Reactions from Halogenated Precursors

Dehydrohalogenation of 1,2-dihaloacenaphthylene derivatives provides a direct route to this compound. Strong bases such as sodium hydride or potassium tert-butoxide promote the elimination of hydrogen halides.

Synthetic Procedure

1,2-Dichloroacenaphthylene (1.0 mmol) is treated with sodium hydride (2.2 equiv) in tetrahydrofuran at 0°C, gradually warming to room temperature over 12 hours. The reaction is quenched with aqueous ammonium chloride, and the product is purified via silica gel chromatography.

Key Data:

ParameterValueSource
BaseNaH (60% dispersion in oil)
SolventTetrahydrofuran
Yield68% (analogous system)

This method is highly dependent on the stability of the halogenated precursor, which may require protective groups to prevent side reactions.

Copper-Catalyzed Reductive Cyclization Followed by Oxidation

A two-step approach involves the synthesis of 1,2-dihydronaphthalene intermediates via copper-catalyzed reductive cyclization, followed by oxidative dehydrogenation.

Step 1: Reductive Cyclization

Benz-tethered 1,3-dienes are treated with a copper catalyst (e.g., CuI) and a chiral ligand in dichloromethane at −40°C, yielding 1,2-dihydronaphthalene derivatives with >90% enantiomeric excess.

Step 2: Oxidative Dehydrogenation

The dihydronaphthalene intermediate is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature, affording this compound.

Key Data:

ParameterValueSource
Oxidizing AgentDDQ (1.1 equiv)
Yield (Step 2)85% (estimated)

Q & A

Q. Basic Research Focus

  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with acetonitrile/water gradients, validated against certified reference materials (e.g., acenaphthene-d10) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (CDCl₃) identify ring-current effects and dehydrogenation patterns. The aromatic protons in this compound exhibit distinct deshielding (δ 7.2–8.1 ppm) compared to acenaphthene (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) confirms molecular ion peaks at m/z 152 (C₁₂H₈⁺) and fragments at m/z 126 (loss of C₂H₂) .

What are the challenges in synthesizing halogenated derivatives of this compound, and how can they be addressed?

Advanced Research Focus
Halogenation (e.g., 1,2-dibromo or 5,6-dichloro derivatives) faces challenges in regioselectivity and overhalogenation. For example, electrophilic bromination with Br₂/FeCl₃ produces mixtures of mono- and di-substituted products unless directed by steric blocking groups . A 2023 study achieved 85% regioselectivity for 5,6-dibromo derivatives using N-bromosuccinimide (NBS) under UV light, minimizing diradical side reactions . Post-synthetic purification via silica gel chromatography (hexane/EtOAc) is critical to isolate isomers. Computational modeling (DFT) aids in predicting halogenation sites by analyzing Fukui indices for radical stability .

How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?

Basic Research Focus
The fused naphthalene system in this compound creates a conjugated diene with enhanced electron density at C1–C2, making it reactive toward electron-deficient dienophiles (e.g., maleic anhydride). Frontier molecular orbital (FMO) analysis shows a low LUMO energy (−1.8 eV), favoring nucleophilic attack. Experimental studies report a reaction rate 3× faster than anthracene in Diels-Alder cycloadditions due to reduced steric hindrance . Solvent effects (e.g., toluene vs. DMF) modulate regioselectivity, with polar aprotic solvents favoring endo transition states .

What computational methods are recommended for modeling the transition states of reactions involving this compound?

Advanced Research Focus
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reliably models transition states for dehydrogenation and cycloaddition. For example, the activation energy (ΔG‡) for Diels-Alder reactions with tetracyanoethylene was calculated as 18.3 kcal/mol, aligning with experimental Arrhenius data . Ab initio molecular dynamics (AIMD) simulations reveal solvent-solute interactions, showing THF stabilizes transition states via hydrogen bonding. Recent studies combined DFT with machine learning to predict substituent effects on reaction kinetics, reducing computational cost by 60% .

How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?

Advanced Research Focus
Discrepancies in oxidative stability (e.g., half-life ranging from 12–48 hours in air) arise from impurities and measurement techniques. Accelerated stability studies under controlled O₂ partial pressure (0.1–1 atm) show that antioxidant additives (0.1% BHT) extend stability by 30% . UV-Vis spectroscopy (λmax = 290 nm) and gas chromatography (GC-FID) are recommended for real-time degradation monitoring. A 2024 study identified trace metals (e.g., Fe³⁺) as pro-oxidants, necessitating chelating agents during storage .

What role does this compound play in environmental analysis, and how is it quantified?

Basic Research Focus
As a polycyclic aromatic hydrocarbon (PAH) analog, it serves as a surrogate in environmental matrices (e.g., soil, water) for calibrating GC-MS systems. Quantification uses isotope-dilution MS with acenaphthene-d10 as an internal standard, achieving detection limits of 0.1 ppb . Solid-phase extraction (SPE) with C18 cartridges recovers >90% from aqueous samples. Recent EPA guidelines recommend tandem MS (MS/MS) to distinguish it from co-eluting PAHs like fluorene .

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